molecular formula C6H11O8P B1673563 Foscolic acid CAS No. 2398-95-0

Foscolic acid

Cat. No.: B1673563
CAS No.: 2398-95-0
M. Wt: 242.12 g/mol
InChI Key: RBMHUYBJIYNRLY-UHFFFAOYSA-N
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Description

It is a derivative of phosphoric acid and is characterized by its ability to form stable complexes with various metal ions

Scientific Research Applications

Foscolic acid has a wide range of applications in scientific research:

Mechanism of Action

While the exact mechanism of action for Foscolic acid is not specified, it’s worth noting that related compounds like Folic acid (Vitamin B9) play a pivotal role in DNA synthesis, repair, and methylation . Folic acid is required for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: Foscolic acid can be synthesized through the reaction of phosphoric acid with lactic acid under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:

H3PO4+2C3H6O3C6H11O8P+H2O\text{H}_3\text{PO}_4 + 2 \text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{C}_6\text{H}_{11}\text{O}_8\text{P} + \text{H}_2\text{O} H3​PO4​+2C3​H6​O3​→C6​H11​O8​P+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphoric acid with lactic acid in large reactors. The reaction mixture is heated to a temperature of around 100°C to 150°C to ensure complete conversion. The product is then purified through crystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Foscolic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phosphoric acid and other by-products.

    Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.

    Substitution: this compound can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus trichloride are often employed.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functionality, combining the properties of both phosphoric acid and lactic acid. This dual nature allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its individual components .

Properties

IUPAC Name

2-[(1-carboxy-1-hydroxyethyl)-hydroxyphosphoryl]-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O8P/c1-5(11,3(7)8)15(13,14)6(2,12)4(9)10/h11-12H,1-2H3,(H,7,8)(H,9,10)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMHUYBJIYNRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(O)P(=O)(C(C)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862921
Record name 2,2'-(Hydroxyphosphoryl)bis(2-hydroxypropanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2398-95-0
Record name Foscolic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSCOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZJ4QTB7YY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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